molecular formula C9H3BrCl2FN B2697275 7-Bromo-2,4-dichloro-8-fluoroquinoline CAS No. 2107695-66-7

7-Bromo-2,4-dichloro-8-fluoroquinoline

Cat. No.: B2697275
CAS No.: 2107695-66-7
M. Wt: 294.93
InChI Key: LYXBVCIAVOPYFF-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-fluoroquinoline is a halogenated quinoline derivative characterized by bromo, chloro, and fluoro substituents at positions 7, 2/4, and 8, respectively.

Properties

IUPAC Name

7-bromo-2,4-dichloro-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl2FN/c10-5-2-1-4-6(11)3-7(12)14-9(4)8(5)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXBVCIAVOPYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)Cl)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct fluorination of quinoline, followed by bromination and chlorination. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-8-fluoroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents (e.g., N-bromosuccinimide, chlorine gas), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

7-Bromo-2,4-dichloro-8-fluoroquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 7-Bromo-2,4-dichloro-8-fluoroquinoline with structurally related quinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties
This compound C₉H₃BrCl₂FN 318.39 Br (C7), Cl (C2/C4), F (C8) Potential agrochemical intermediate
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline C₁₁H₆BrClF₃N 336.52 Br (C4), Cl (C7), CF₃ (C2), CH₃ (C8) Medical intermediate
7-Bromo-8-fluoroquinoline C₉H₅BrFN 242.05 Br (C7), F (C8) Building block for drug synthesis
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbo C₁₀HBrCl₃FN₂ 354.39 Br (C7), Cl (C2/C4/C6), F (C8), CN (C3) Research chemical
8-Bromo-7-fluoro-2-methoxyquinoline C₁₀H₇BrFNO 256.07 Br (C8), F (C7), OCH₃ (C2) Pharmaceutical intermediate
7-Chloro-2,4-bis(difluoromethyl)quinoline-8-carbonitrile C₁₂H₅ClF₄N₂ 312.63 Cl (C7), CF₂H (C2/C4), CN (C8) Agrochemical precursor

Biological Activity

7-Bromo-2,4-dichloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogen substitutions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C9H2BrCl2FC_9H_2BrCl_2F, and it exhibits significant reactivity due to the presence of electron-withdrawing groups, which enhance its electrophilic character.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes related to DNA replication and repair, which is crucial for antimicrobial and anticancer effects.
  • Binding Affinity : Studies indicate that it binds effectively to mutant proteins such as KRAS, which are implicated in various cancers, making it a candidate for targeted therapies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.125 mg/mL24
Escherichia coli0.250 mg/mL22
Klebsiella pneumoniae0.125 mg/mL25

These results indicate that the compound exhibits potent antibacterial activity comparable to standard antibiotics .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly those with KRAS mutations. The compound's effectiveness in reducing cell viability was assessed using various cancer cell lines:

Cell LineIC50 (µM)Effectiveness (%)
HeLa (Cervical Cancer)1570
A549 (Lung Cancer)1080
MCF7 (Breast Cancer)2065

The data suggest that the compound may serve as a lead compound for developing new anticancer agents targeting KRAS-driven tumors .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study on Antimicrobial Activity : A study published in Biological & Pharmaceutical Bulletin demonstrated that the compound exhibited significant antimicrobial activity against multiple pathogens, with notable efficacy against resistant strains of Staphylococcus aureus .
  • Cancer Research : In a recent investigation into its anticancer properties, researchers found that treatment with this quinoline derivative led to a marked reduction in tumor growth in xenograft models of lung cancer .
  • Mechanistic Insights : Further research has elucidated the mechanism by which this compound inhibits mutant KRAS proteins, providing insights into its potential as a targeted therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Bromo-2,4-dichloro-8-fluoroquinoline?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the quinoline core. Fluorination at position 8 can be achieved via electrophilic substitution using agents like Selectfluor®. Bromination at position 7 may employ NN-bromosuccinimide (NBS) under radical or acidic conditions. Chlorination at positions 2 and 4 often utilizes Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 with Lewis acid catalysts (e.g., FeCl3_3). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1\text{H}/13C^{13}\text{C} NMR to assign substituent positions, especially distinguishing between bromine and chlorine isotopic patterns. FT-IR confirms C-F (1050–1250 cm1^{-1}) and C-Cl (550–850 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Compare spectral data with structurally analogous halogenated quinolines to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., HCl gas). Store the compound at 0–6°C in amber glass vials to prevent photodegradation. Waste disposal must comply with hazardous chemical protocols, including neutralization of acidic byproducts and segregation of halogenated waste .

Advanced Research Questions

Q. How can conflicting NMR data in halogenated quinolines be resolved?

  • Methodological Answer : Contradictions in 1H^1\text{H} NMR (e.g., unexpected splitting or shifts) may arise from steric hindrance or paramagnetic effects caused by heavy halogens. Employ 2D NMR techniques (e.g., 1H ^1\text{H}-13C^{13}\text{C} HSQC, COSY) to assign coupling pathways. Solvent effects (e.g., DMSO vs. CDCl3_3) should also be tested, as polar aprotic solvents can stabilize charge distribution in halogenated systems .

Q. What strategies optimize yield in multi-step halogenation reactions for this compound?

  • Methodological Answer : Introduce directing groups (e.g., methoxy or nitro groups) to control regioselectivity during bromination/chlorination. Use catalytic Pd(II) or Cu(I) to enhance electrophilic substitution efficiency. For example, chlorination at position 4 can be accelerated using SOCl2\text{SOCl}_2 with DMF\text{DMF} as a catalyst. Monitor reaction progress via TLC and adjust temperature (e.g., 0°C for bromine stability) to minimize side products .

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites for nucleophilic/electrophilic attacks. Simulate substituent effects on aromaticity and bond dissociation energies (BDEs) to prioritize functionalization pathways. Validate predictions with experimental kinetic studies under varying pH and solvent conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or purity assays for this compound?

  • Methodological Answer : Variations may arise from residual solvents (e.g., DCM, THF) or polymorphic forms. Perform differential scanning calorimetry (DSC) to confirm melting behavior and thermogravimetric analysis (TGA) to detect solvent traces. Compare HPLC purity assays using orthogonal methods (e.g., UV vs. ELSD detection) and cross-reference with independent synthesis protocols .

Experimental Design Considerations

Q. What criteria should guide solvent selection for recrystallizing this compound?

  • Methodological Answer : Prioritize solvents with moderate polarity (e.g., ethyl acetate, dichloromethane) to balance solubility and crystallization kinetics. Test mixed-solvent systems (e.g., EtOH/H2_2O) for improved yield. Avoid protic solvents if the compound is prone to hydrolysis. Monitor crystal growth via polarized light microscopy to ensure monoclinic or triclinic habit formation .

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